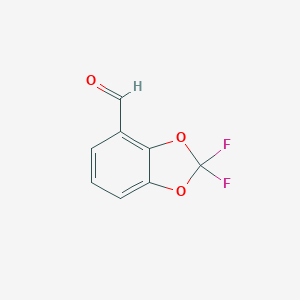

2,2-difluoro-1,3-benzodioxole-4-carbaldehyde

Description

Properties

IUPAC Name |

2,2-difluoro-1,3-benzodioxole-4-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4F2O3/c9-8(10)12-6-3-1-2-5(4-11)7(6)13-8/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIBFJPXGNVPNHK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C(=C1)OC(O2)(F)F)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4F2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90371736 | |

| Record name | 2,2-Difluoro-2H-1,3-benzodioxole-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90371736 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

119895-68-0 | |

| Record name | 2,2-Difluoro-1,3-benzodioxole-4-carboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=119895-68-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,2-Difluoro-benzo(1,3)dioxole-4-carbaldehyde | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0119895680 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,2-Difluoro-2H-1,3-benzodioxole-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90371736 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2-difluoro-benzo[1,3]dioxole-4-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.149.268 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to 2,2-difluoro-1,3-benzodioxole-4-carbaldehyde: Synthesis, Properties, and Applications

Abstract

This technical guide provides an in-depth examination of 2,2-difluoro-1,3-benzodioxole-4-carbaldehyde, a fluorinated heterocyclic building block of significant interest in medicinal chemistry and materials science. This document will cover its fundamental chemical and physical properties, detailed synthesis protocols for its core scaffold, its critical role as a synthetic intermediate, and essential safety and handling information. The primary identifier for this compound is CAS Number: 119895-68-0 . The strategic incorporation of the difluoromethylene group onto the privileged benzodioxole scaffold imparts unique electronic properties and enhanced metabolic stability to derivative molecules, making it a valuable precursor in the development of novel therapeutic agents and agrochemicals.[1][2]

Compound Identification and Physicochemical Properties

2,2-difluoro-1,3-benzodioxole-4-carbaldehyde is a specialized organic compound valued for its unique structural features. The presence of the gem-difluoro group attached to the dioxole ring is a key determinant of its reactivity and the properties of its downstream products.

Key Identifiers:

-

Primary CAS Number: 119895-68-0[3]

-

Synonyms: 2,2-Difluoro-1,3-benzodioxole-4-carboxaldehyde, 4-Formyl-2,2-difluoro-1,3-benzodioxole[3]

-

Molecular Formula: C₈H₄F₂O₃[3]

-

Molecular Weight: 186.11 g/mol [4]

The quantitative physicochemical properties of this compound are summarized in the table below, providing essential data for experimental design and process chemistry.

| Property | Value | Source |

| Physical Form | Liquid | [3] |

| Density | 1.423 g/mL at 25 °C | [3] |

| Refractive Index (n20/D) | 1.497 | [3] |

| Flash Point | 91.1 °C (196.0 °F) | [3][5] |

| Boiling Point | 210 °C | [4] |

| Storage Temperature | −20°C | [3][5] |

Synthesis of the Core Scaffold and Formylation

The synthesis of 2,2-difluoro-1,3-benzodioxole-4-carbaldehyde involves two primary stages: the construction of the 2,2-difluoro-1,3-benzodioxole core followed by electrophilic formylation.

Synthesis of 2,2-Difluoro-1,3-benzodioxole

The most established and scalable method for producing the core scaffold is through a halogen exchange (HALEX) reaction. This process involves the fluorination of the more readily available 2,2-dichloro-1,3-benzodioxole. The causality behind this choice is rooted in the high efficiency and yield of the reaction when catalyzed appropriately.

The reaction proceeds by treating 2,2-dichloro-1,3-benzodioxole with a fluorinating agent, such as potassium fluoride (KF).[6][7] The efficiency of this transformation is significantly enhanced by a catalyst, preferably potassium hydrogen fluoride (KHF₂), which facilitates the displacement of the chloride ions with fluoride ions.[6][7] This process is a cornerstone for accessing the difluorinated scaffold, which is an intermediate used in the synthesis of pharmaceutical and agrochemical products.[6][7]

Caption: Synthesis workflow for 2,2-difluoro-1,3-benzodioxole-4-carbaldehyde.

Formylation of the Benzodioxole Ring

Once the core scaffold is synthesized, the aldehyde group is introduced at the 4-position of the benzene ring via an electrophilic aromatic substitution reaction. Standard formylation methods, such as the Vilsmeier-Haack or Gattermann reaction, can be employed to achieve this transformation, yielding the final target compound.

Applications in Drug Discovery and Agrochemicals

The unique properties conferred by fluorine atoms make 2,2-difluoro-1,3-benzodioxole-4-carbaldehyde a highly valuable building block in modern chemistry.

Expertise & Experience Insights: The rationale for incorporating the difluoromethylene (-CF₂-) group is multifaceted. From a drug development perspective, it serves as a bioisostere for a carbonyl or ether linkage, but with significantly different electronic properties and metabolic stability. Fluorine's high electronegativity can alter the acidity of nearby protons and influence molecular conformation, which can lead to enhanced binding affinity with biological targets.[2] Furthermore, the C-F bond is exceptionally strong, which often blocks common metabolic pathways (e.g., oxidation by Cytochrome P450 enzymes), thereby increasing the bioavailability and in-vivo half-life of a drug candidate.[8][9]

The benzodioxole moiety itself is considered a "privileged structure" in medicinal chemistry, appearing in numerous biologically active compounds.[2] This scaffold is known to contribute to favorable pharmacokinetic profiles.[2] Consequently, derivatives of 2,2-difluoro-1,3-benzodioxole are key intermediates in the synthesis of innovative therapeutic agents, including small molecule chaperones for treating conditions like cystic fibrosis, as well as new antiviral and anti-inflammatory agents.[1][2]

Caption: Role as a key intermediate in chemical synthesis.

Experimental Protocol: Synthesis of the Core Scaffold

The following protocol is a self-validating system adapted from established patent literature for the synthesis of 2,2-difluoro-1,3-benzodioxole.[7] This foundational step is critical for obtaining the precursor to the title compound.

Materials and Equipment:

-

Three-necked round bottom flask

-

Central stirrer and condenser

-

Heating mantle

-

2,2-dichloro-1,3-benzodioxole

-

Anhydrous potassium fluoride (KF), dried in vacuum at 150°C

-

Potassium hydrogen fluoride (KHF₂)

-

Tetramethylene sulfone (solvent)

-

Standard distillation apparatus

Step-by-Step Methodology:

-

Reactor Charging: In a three-necked round bottom flask equipped with a stirrer and condenser, charge 210 g (3.61 mol) of anhydrous KF, 226 g (1.18 mol) of 2,2-dichloro-1,3-benzodioxole, and a catalytic amount of KHF₂ (approx. 0.3 g).[7]

-

Solvent Addition: Add tetramethylene sulfone as a solvent to the mixture.

-

Heating and Reaction: Heat the reaction mixture to 140°C with continuous stirring.[7]

-

Monitoring: Monitor the reaction's progress via gas chromatography (GC) by taking periodic samples. The reaction is typically complete after 7-8 hours, indicated by the complete conversion of the starting material.[7]

-

Work-up: Once the reaction is complete, cool the mixture. Add approximately 2000 g of water to dissolve the inorganic salts and the solvent.[7]

-

Phase Separation: An organic phase consisting primarily of 2,2-difluoro-1,3-benzodioxole will separate from the aqueous layer.

-

Purification: Isolate the organic phase and purify it by distillation to obtain the final product with high purity. An expected yield is approximately 83%.[7]

Safety and Handling

2,2-difluoro-1,3-benzodioxole-4-carbaldehyde is classified as a hazardous substance and requires careful handling in a laboratory setting. All procedures should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

| Hazard Class | GHS Code | Description |

| Skin Irritation | H315 | Causes skin irritation |

| Skin Sensitization | H317 | May cause an allergic skin reaction |

| Eye Irritation | H319 | Causes serious eye irritation |

| Respiratory Irritation | H335 | May cause respiratory irritation |

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[3][5]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[3][5]

-

P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[3][5]

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3][5]

Conclusion

2,2-difluoro-1,3-benzodioxole-4-carbaldehyde (CAS No. 119895-68-0) is a pivotal chemical intermediate whose value is derived from the synergistic combination of a privileged benzodioxole scaffold and a metabolically robust difluoromethylene group. Its versatile aldehyde functionality allows for extensive chemical elaboration, making it an essential building block for researchers in drug discovery and agrochemical development. A thorough understanding of its synthesis, properties, and safe handling procedures is crucial for leveraging its full potential in creating next-generation functional molecules.

References

-

2,2-Difluoro-1,3-benzodioxole-5-carboxaldehyde . MySkinRecipes. [Link]

- CA2027016C - Process for preparing 2,2-difluoro-1,3-benzodioxole.

- US5432290A - Process for the preparation of 2,2-difluoro-1,3-benzodioxole.

-

Synthesis of 2,2-difluoro-1,3-diketone and 2,2-difluoro-1,3-ketoester derivatives using fluorine gas . National Institutes of Health (NIH). [Link]

-

Request A Quote . ChemUniverse. [Link]

-

4-formaldehyde-2,2-difluoro-2H-1,3-benzodioxole . Hangzhou LZ Chemical Co., Ltd. [Link]

Sources

- 1. 2,2-Difluoro-1,3-benzodioxole-5-carboxaldehyde [myskinrecipes.com]

- 2. benchchem.com [benchchem.com]

- 3. 2,2-Difluoro-1,3-benzodioxole-4-carboxaldehyde 97 119895-68-0 [sigmaaldrich.com]

- 4. 4-formaldehyde-2,2-difluoro-2H-1,3-benzodioxole [lzchemical.com]

- 5. 2,2-Difluoro-1,3-benzodioxole-4-carboxaldehyde 97 119895-68-0 [sigmaaldrich.com]

- 6. CA2027016C - Process for preparing 2,2-difluoro-1,3-benzodioxole - Google Patents [patents.google.com]

- 7. US5432290A - Process for the preparation of 2,2-difluoro-1,3-benzodioxole - Google Patents [patents.google.com]

- 8. Synthesis of 2,2-difluoro-1,3-diketone and 2,2-difluoro-1,3-ketoester derivatives using fluorine gas - PMC [pmc.ncbi.nlm.nih.gov]

- 9. cas 656-42-8|| where to buy 2,2-difluoro-2H-1,3-benzodioxole-5-carbaldehyde [chemenu.com]

An In-depth Technical Guide to the Physical Properties of 2,2-difluoro-1,3-benzodioxole-4-carbaldehyde

Abstract: This technical guide provides a comprehensive overview of the core physical and spectroscopic properties of 2,2-difluoro-1,3-benzodioxole-4-carbaldehyde (CAS No. 119895-68-0). Intended for researchers, medicinal chemists, and drug development professionals, this document synthesizes available data with established analytical methodologies. It details the compound's physicochemical characteristics, offers predictive spectroscopic analysis based on its molecular structure, and provides robust, field-proven protocols for empirical determination. The guide is structured to serve as a practical reference for laboratory work and to explain the causality behind standard analytical procedures.

Introduction and Molecular Profile

2,2-difluoro-1,3-benzodioxole-4-carbaldehyde is a fluorinated aromatic aldehyde of significant interest in synthetic chemistry. The presence of the difluoromethylene ether group (-OCF₂O-) imparts unique electronic properties and metabolic stability, making it a valuable building block for novel agrochemicals and pharmaceutical agents.[1] Its structure combines the rigidity of the benzodioxole ring system with the reactive aldehyde functionality, opening avenues for diverse chemical transformations.

Molecular Structure:

-

IUPAC Name: 2,2-difluoro-1,3-benzodioxole-4-carbaldehyde

-

CAS Number: 119895-68-0

-

Molecular Formula: C₈H₄F₂O₃

-

Molecular Weight: 186.11 g/mol

-

SMILES: O=Cc1cccc2c1OC(F)(F)O2

-

InChI Key: NIBFJPXGNVPNHK-UHFFFAOYSA-N

Physicochemical Properties

The physical properties of a compound are critical for its handling, purification, and application in synthesis. The data for 2,2-difluoro-1,3-benzodioxole-4-carbaldehyde are summarized below. An interesting discrepancy exists in supplier literature regarding its physical state at ambient temperature, with some listing it as a liquid and others as a solid. This suggests the compound is likely a low-melting-point solid, where minor impurities can cause significant freezing-point depression, or that it exists as a supercooled liquid.

| Property | Value | Source(s) |

| Physical Form | Liquid / Solid | |

| Boiling Point | 210 °C | [2] |

| Density | 1.423 g/mL at 25 °C | |

| Refractive Index (n²⁰/D) | 1.497 | |

| Flash Point | 91.1 °C (196.0 °F) |

Solubility Profile

-

Expected Solubility: Soluble in common polar aprotic solvents such as dichloromethane (DCM), chloroform, ethyl acetate, and acetone. These solvents are suitable for reaction media and chromatographic purification.

-

NMR Solvents: Typically soluble in deuterated chloroform (CDCl₃) and dimethyl sulfoxide (DMSO-d₆) for NMR analysis.

-

Water Solubility: Expected to be low due to the dominant hydrophobic character of the aromatic ring.

Spectroscopic Characterization

Spectroscopic analysis is essential for confirming the identity and purity of the compound. While primary spectra for this specific molecule are not publicly available, a predictive analysis based on its functional groups provides a reliable guide for researchers.

Infrared (IR) Spectroscopy

The IR spectrum will be dominated by absorptions from the aldehyde, the aromatic ring, and the carbon-fluorine bonds.

-

C=O Stretch (Aldehyde): A strong, sharp absorption is expected in the region of 1700-1720 cm⁻¹ . This is a highly characteristic peak for aromatic aldehydes.

-

C-H Stretch (Aldehyde): Two weak bands are anticipated around 2820 cm⁻¹ and 2720 cm⁻¹ (a Fermi doublet), which are diagnostic for the C-H bond of an aldehyde.[3]

-

C=C Stretch (Aromatic): Multiple medium to weak bands will appear in the 1450-1600 cm⁻¹ region, characteristic of the benzene ring.

-

C-O Stretch (Dioxole): Strong absorptions corresponding to the asymmetric and symmetric C-O-C stretching of the dioxole ring are expected between 1000-1300 cm⁻¹ .

-

C-F Stretch: Very strong, intense absorptions are characteristic of C-F bonds and are expected in the 1100-1350 cm⁻¹ region. These may overlap with the C-O stretching bands.

-

Aromatic C-H Bending (Out-of-Plane): Bands in the 750-900 cm⁻¹ region will indicate the substitution pattern of the aromatic ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and proton framework of the molecule.

The proton NMR spectrum will be relatively simple, showing signals only in the aromatic and aldehyde regions.

-

Aldehyde Proton (-CHO): A singlet is expected at a downfield chemical shift, typically between δ 9.8-10.2 ppm . This deshielded position is due to the electron-withdrawing nature of the carbonyl group.

-

Aromatic Protons (Ar-H): The three protons on the benzene ring will appear in the δ 7.0-8.0 ppm region. Due to their distinct electronic environments, they will likely present as a complex multiplet pattern (e.g., a doublet, a triplet, and another doublet, or variations thereof depending on coupling constants).

The proton-decoupled ¹³C NMR spectrum will show eight distinct signals corresponding to the eight unique carbon atoms in the molecule.[4]

-

Carbonyl Carbon (-CHO): The aldehyde carbon will be the most downfield signal, expected around δ 188-195 ppm .[5]

-

Aromatic Carbons (C=C): Signals for the six aromatic carbons will appear between δ 110-150 ppm . The carbons attached to oxygen will be more downfield.

-

Difluoromethylene Carbon (-CF₂-): This carbon will be significantly affected by the attached fluorine atoms. It is expected to appear as a triplet (due to C-F coupling) in the region of δ 115-135 ppm .

A proton-decoupled ¹⁹F NMR spectrum would show a single signal (a singlet) for the two equivalent fluorine atoms.

Self-Validating Experimental Protocols

The following protocols describe standard, authoritative methods for determining the key physical properties of a new or uncharacterized compound like 2,2-difluoro-1,3-benzodioxole-4-carbaldehyde. The causality behind each step is explained to ensure robust and reproducible results.

Workflow for Physicochemical Characterization

Caption: General workflow for the physical and spectroscopic characterization of a chemical compound.

Protocol 1: Melting Point Determination (Capillary Method)

This method is crucial for establishing purity and confirming the physical state. A sharp melting range (typically < 1°C) is indicative of a pure compound.[6]

-

Sample Preparation: Ensure the sample is completely dry and finely powdered. A coarse sample will not pack well and will heat unevenly, leading to a broad, inaccurate melting range.[6]

-

Capillary Loading: Tap the open end of a capillary tube into the powdered sample. Invert the tube and tap it gently on a hard surface to pack the sample into the bottom. A sample height of 2-3 mm is optimal.[7]

-

Apparatus Setup: Place the loaded capillary into the heating block of a melting point apparatus.

-

Rapid Determination (Optional): Heat the sample rapidly to find an approximate melting point. This saves time during the accurate determination.

-

Accurate Determination: Allow the block to cool to at least 15-20°C below the approximate melting point. Begin heating again at a slow, controlled rate of 1-2°C per minute.

-

Causality: A slow heating rate ensures that the temperature of the heating block, the thermometer, and the sample are all in thermal equilibrium, preventing temperature lag and ensuring an accurate reading.

-

-

Data Recording: Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the last solid crystal melts (T₂). The melting point is reported as the range T₁ - T₂.[8]

Protocol 2: Micro Boiling Point Determination

This technique is ideal for small sample quantities and minimizes hazards associated with flammable liquids.[9]

-

Apparatus Assembly: Attach a small test tube (e.g., 6 x 50 mm) containing 0.2-0.5 mL of the liquid sample to a thermometer using a rubber band. The bottom of the test tube should be level with the thermometer bulb.

-

Capillary Inversion: Place a melting point capillary tube (sealed at one end) into the test tube with the open end down. This traps a small pocket of air which will serve as an indicator.[10]

-

Heating: Immerse the assembly in a heating bath (e.g., a Thiele tube with mineral oil) and begin heating gently.[11]

-

Observation: As the temperature rises, the air trapped in the capillary will expand and exit as a slow stream of bubbles.

-

Boiling Point Identification: When the boiling point is reached, the vapor pressure of the liquid equals the atmospheric pressure, and a rapid, continuous stream of bubbles will emerge from the inverted capillary.

-

Data Recording: Remove the heat source. The bubbling will slow and stop. The moment the liquid is drawn back into the capillary tube, the temperature on the thermometer is the boiling point of the liquid.

-

Causality: At this point, the vapor pressure inside the capillary has just dropped below the external atmospheric pressure, providing a very precise measurement of the boiling point temperature.

-

Protocol 3: Spectroscopic Sample Preparation and Analysis

This method is suitable for both low-melting solids and liquids.

-

Sample Preparation: Dissolve a small amount (a few milligrams) of the compound in a few drops of a volatile solvent like dichloromethane or acetone.[12]

-

Film Deposition: Place one or two drops of the solution onto the face of a salt plate (e.g., NaCl or KBr). Allow the solvent to fully evaporate, leaving a thin, even film of the compound.

-

Causality: The salt plates are transparent to infrared radiation. The solvent is used only to deposit a thin, uniform layer of the analyte to avoid total absorption of the IR beam, which would result in a saturated, uninterpretable spectrum.[13]

-

-

Data Acquisition: Place the salt plate in the spectrometer's sample holder and acquire the spectrum. The instrument shines a broad range of infrared frequencies through the sample and a computer performs a Fourier Transform on the resulting signal to generate the spectrum.[14]

-

Sample Preparation: Accurately weigh approximately 5-20 mg of the compound into a clean, dry NMR tube.

-

Solvent Addition: Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃). The deuterated solvent is used to provide a lock signal for the spectrometer, stabilizing the magnetic field.[15]

-

Dissolution: Cap the tube and invert it several times to ensure the sample is fully dissolved and the solution is homogeneous.

-

Data Acquisition: Insert the sample into the NMR spectrometer. The instrument will lock onto the deuterium signal, tune the probe, and shim the magnetic field to achieve maximum homogeneity. Standard pulse sequences are then used to acquire the ¹H, ¹³C, and other desired spectra.[16][17]

-

Causality: Shimming adjusts small, localized magnetic fields to make the overall magnetic field experienced by the sample as uniform as possible. This is critical for obtaining high-resolution spectra with sharp, well-defined peaks.

-

Safety and Handling

Based on available safety data, 2,2-difluoro-1,3-benzodioxole-4-carbaldehyde should be handled with appropriate care in a laboratory setting.

-

GHS Hazard Statements: H315 (Causes skin irritation), H317 (May cause an allergic skin reaction), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

-

Pictograms: GHS07 (Exclamation mark).

-

Handling Recommendations: Use in a well-ventilated fume hood. Wear standard personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. Avoid inhalation of vapors and contact with skin and eyes.

-

Storage: Store in a cool, dry place away from incompatible materials. A storage temperature of -20°C is recommended by suppliers.

References

-

IR Spectroscopy of Solids. Organic Chemistry at CU Boulder. [Link]

-

Measuring Liquid Refractive Index Procedure. Scribd. [Link]

-

Chapter 5: Acquiring 1H and 13C Spectra. In Multinuclear NMR. [Link]

-

Micro Boiling Point Determination. chymist.com. [Link]

-

Quantification of High-Resolution 1H-[13C] NMR Spectra from Rat Brain Extracts. National Institutes of Health. [Link]

-

Melting point determination. University of Calgary. [Link]

-

Micro-boiling point measurement. University of Calgary. [Link]

-

How to Determine Boiling Points on the Microscale. Chemtips - WordPress.com. [Link]

-

SOP data acquisition. R-NMR. [Link]

-

Electronic Supplementary Information. The Royal Society of Chemistry. [Link]

-

Determination of Melting Point. Clarion University. [Link]

-

Microscale organic laboratory: III: A simple procedure for carrying out ultra-micro boiling point determinations. Journal of Chemical Education. [Link]

-

4-formaldehyde-2,2-difluoro-2H-1,3-benzodioxole. Hangzhou LZ Chemical Co., Ltd. [Link]

-

Determination Of Melting Point Of An Organic Compound. BYJU'S. [Link]

-

DETERMINATION OF MELTING POINTS. METU OpenCourseWare. [Link]

-

An Experimental Method for Determination of the Refractive Index of Liquid Samples Using Michelson Interferometer. Hindawi. [Link]

-

Quantification of High-Resolution 1H[13C] NMR Spectra from Rat Brain Extracts. ISMRM. [Link]

-

Refractive Index: All You Need to Know. Mettler Toledo. [Link]

-

Determining the Refractive Index of a Liquid. Study Guides, Projects, Research Literature. [Link]

-

EXPERIMENT 1 AIM:To find refractive index of the given liquid samples and find Molar refraction and specific refraction. APPARA. [Link]

-

Acquisition and analysis of 1H NMR. Bio-protocol. [Link]

-

Determination of Melting Points According to Pharmacopeia. thinkSRS.com. [Link]

-

Guide to FT-IR Spectroscopy. Bruker. [Link]

-

IR Spectroscopy. Chemistry LibreTexts. [Link]

-

Procedure A. Obtain IR Spectra. Infrared Spectroscopy - Scribd. [Link]

-

2,2-Difluoro-1,3-benzodioxole-4-carboxaldehyde, 1 X 1 g. MilliporeSigma (Sigma-Aldrich). [Link]

-

Fourier-transform infrared spectroscopy. Wikipedia. [Link]

-

13C NMR Spectroscopy. In NMR Spectroscopy: An Introduction. [Link]

-

Screening metal-free photocatalysts from isomorphic covalent organic frameworks for C-3 functionalization of indoles - [Supporting Information]. The Royal Society of Chemistry. [Link]

-

Interpreting C-13 NMR Spectra. Chemistry LibreTexts. [Link]

-

NMR Spectroscopy :: 13C NMR Chemical Shifts. Organic Chemistry Data. [Link]

-

2,2-Difluoro-1,3-benzodioxole. Hangzhou LZ Chemical Co., Ltd. [Link]

-

1,3-Benzodioxole-4-carboxaldehyde. PubChem. [Link]

-

Ftir, Ft-Raman and Dft Calculations of 5-Nitro-1,3-Benzodioxole. Oriental Journal of Chemistry. [Link]

-

13-C NMR - How Many Signals. Master Organic Chemistry. [Link]

-

2,2-Difluoro-1,3-benzodioxole-5-carboxylic acid (CAS 656-46-2) Properties. Chemcasts. [Link]

- Process for the preparation of 2,2-difluoro-1,3-benzodioxole.

Sources

- 1. ベンゾジオキソール | Thermo Fisher Scientific [thermofisher.com]

- 2. scribd.com [scribd.com]

- 3. scribd.com [scribd.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. uomus.edu.iq [uomus.edu.iq]

- 7. thinksrs.com [thinksrs.com]

- 8. byjus.com [byjus.com]

- 9. chymist.com [chymist.com]

- 10. chemtips.wordpress.com [chemtips.wordpress.com]

- 11. uomus.edu.iq [uomus.edu.iq]

- 12. orgchemboulder.com [orgchemboulder.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. Fourier-transform infrared spectroscopy - Wikipedia [en.wikipedia.org]

- 15. Thieme E-Books & E-Journals [thieme-connect.de]

- 16. books.rsc.org [books.rsc.org]

- 17. Acquisition and analysis of 1H NMR [bio-protocol.org]

2,2-difluoro-1,3-benzodioxole-4-carbaldehyde molecular weight

An In-depth Technical Guide to 2,2-difluoro-1,3-benzodioxole-4-carbaldehyde: A Key Building Block in Modern Medicinal Chemistry

This guide provides a comprehensive technical overview of 2,2-difluoro-1,3-benzodioxole-4-carbaldehyde, a fluorinated heterocyclic building block of increasing importance in the fields of drug discovery and agrochemical synthesis. We will delve into its physicochemical properties, synthetic pathways, strategic applications in medicinal chemistry, and essential safety protocols. This document is intended for researchers, synthetic chemists, and drug development professionals seeking to leverage this versatile intermediate in their research and development programs.

Core Compound Profile and Physicochemical Properties

2,2-difluoro-1,3-benzodioxole-4-carbaldehyde is a derivative of catechol where the hydroxyl groups are bridged by a difluoromethylene unit, and an aldehyde group is substituted at the 4-position of the aromatic ring. This unique combination of a difluorinated moiety and a reactive aldehyde handle makes it a valuable synthon for introducing the 2,2-difluoro-1,3-benzodioxole scaffold into more complex molecules. The presence of the gem-difluoro group significantly impacts the electronic properties and metabolic stability of the parent structure, making it a desirable feature in modern drug design.

The molecular formula for this compound is C₈H₄F₂O₃, and its calculated molecular weight is 186.11 g/mol . A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of 2,2-difluoro-1,3-benzodioxole-4-carbaldehyde

| Property | Value | Source(s) |

| Molecular Formula | C₈H₄F₂O₃ | [1] |

| Molecular Weight | 186.11 g/mol | Calculated |

| CAS Number | 119895-68-0 | [2] |

| Appearance | Liquid or solid | [2] |

| Density | ~1.423 g/mL at 25 °C | [2] |

| Refractive Index (n20/D) | ~1.497 | [2] |

| Flash Point | 91.1 °C (196.0 °F) | [2] |

| InChI Key | NIBFJPXGNVPNHK-UHFFFAOYSA-N | [2] |

| SMILES | O=Cc1cccc2c1OC(F)(F)O2 | [2] |

Note: Some commercial suppliers incorrectly list the molecular weight as 158.10 g/mol , which corresponds to the parent compound, 2,2-difluoro-1,3-benzodioxole (C₇H₄F₂O₂).[2]

Synthesis and Reaction Pathways

The synthesis of 2,2-difluoro-1,3-benzodioxole-4-carbaldehyde is typically a two-stage process: first, the construction of the core 2,2-difluoro-1,3-benzodioxole ring system, followed by the introduction of the aldehyde group at the 4-position (formylation).

Synthesis of the 2,2-Difluoro-1,3-benzodioxole Precursor

The most common industrial route to the 2,2-difluoro-1,3-benzodioxole core involves a halogen exchange (HALEX) reaction on the more accessible 2,2-dichloro-1,3-benzodioxole intermediate.[1][3] The dichloro-precursor can be prepared via photochlorination of 1,3-benzodioxole.[1][3] The subsequent fluorine exchange is typically achieved using a fluoride salt, such as potassium fluoride (KF), often in the presence of a catalyst.[1][3]

Caption: Workflow for the synthesis of the 2,2-difluoro-1,3-benzodioxole precursor.

Formylation of the Benzodioxole Ring

Caption: Proposed workflow for the formylation of the precursor to the target aldehyde.

This strategy offers high regioselectivity, which is crucial for functionalizing the benzodioxole ring. A detailed hypothetical protocol is provided in the Experimental Section.

Role in Drug Discovery: A Bioisosteric Approach

The true value of 2,2-difluoro-1,3-benzodioxole-4-carbaldehyde lies in the strategic importance of the chemical moiety it introduces. The 2,2-difluorobenzodioxole group is considered a bioisostere of other common functional groups in drug molecules. Bioisosterism is a cornerstone strategy in medicinal chemistry where a part of a lead molecule is replaced by another with similar physical or chemical properties to enhance desired pharmacological and pharmacokinetic profiles.[4][5]

The replacement of a hydrogen atom with fluorine is a common bioisosteric substitution.[6] The difluoromethylene (-CF₂-) group offers several advantages:

-

Metabolic Stability: The C-F bond is significantly stronger than a C-H bond, making the -CF₂- group resistant to oxidative metabolism by cytochrome P450 enzymes. This can increase the half-life and overall bioavailability of a drug candidate.

-

Modulation of Physicochemical Properties: Fluorine is highly electronegative and can alter the pKa of nearby functional groups, influencing drug-receptor interactions. The -CF₂- group can also increase lipophilicity, which can affect cell membrane permeability.

-

Conformational Control: The steric and electronic properties of the difluoromethylene bridge can lock the molecule into a specific conformation that may be more favorable for binding to a biological target.

Caption: The role of the 2,2-difluorobenzodioxole moiety as a strategic bioisostere in drug design.

Projected Analytical Characterization

While authenticated spectra for this specific compound are not publicly available, its spectroscopic features can be reliably predicted based on its structure. These predictions are crucial for reaction monitoring and quality control during synthesis.

Table 2: Predicted Spectroscopic Data for 2,2-difluoro-1,3-benzodioxole-4-carbaldehyde

| Technique | Predicted Features |

| ¹H NMR | - Aldehyde proton (CHO): Singlet, δ ≈ 9.8-10.2 ppm.- Aromatic protons (3H): Complex multiplets in the δ ≈ 7.0-7.8 ppm region, showing characteristic aromatic coupling constants. |

| ¹³C NMR | - Carbonyl carbon (CHO): δ ≈ 185-195 ppm.- Aromatic carbons: Multiple signals in the δ ≈ 110-150 ppm region.- Difluoromethylene carbon (CF₂): Triplet (due to ¹JCF coupling), δ ≈ 120-130 ppm. |

| ¹⁹F NMR | - A single resonance for the two equivalent fluorine atoms. |

| IR Spectroscopy | - Strong C=O stretch (aldehyde): ~1690-1710 cm⁻¹.- Strong C-F stretches: ~1000-1200 cm⁻¹.- Aromatic C=C stretches: ~1450-1600 cm⁻¹. |

| Mass Spec. (EI) | - Molecular Ion (M⁺): m/z = 186. |

Safety, Handling, and Storage

2,2-difluoro-1,3-benzodioxole-4-carbaldehyde is classified as a hazardous substance and must be handled with appropriate precautions.

-

Hazard Classifications: Eye Irritant 2, Skin Irritant 2, Skin Sensitizer 1, Specific Target Organ Toxicity — Single Exposure 3 (Respiratory system).[2]

-

Signal Word: Warning.[2]

-

Hazard Statements: H315 (Causes skin irritation), H317 (May cause an allergic skin reaction), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[2]

-

Handling: Use only in a well-ventilated area, preferably a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves. Avoid breathing vapors or dust.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. Recommended storage temperature is -20°C for long-term stability.[2] Keep away from strong oxidizing agents.

Experimental Protocols

Protocol 1: Synthesis of 2,2-Difluoro-1,3-benzodioxole (Precursor)

This protocol is adapted from patent literature.[1][3]

-

Apparatus: A three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a nitrogen inlet.

-

Reagents:

-

2,2-Dichloro-1,3-benzodioxole (1.0 eq)

-

Anhydrous Potassium Fluoride (KF) (2.5 - 3.0 eq)

-

Catalyst (e.g., Potassium Bifluoride, KHF₂) (0.1 eq)

-

High-boiling point solvent (e.g., Sulfolane)

-

-

Procedure: a. Charge the flask with anhydrous KF, KHF₂, and sulfolane under a nitrogen atmosphere. b. Heat the mixture to ~140-160 °C with vigorous stirring. c. Slowly add the 2,2-dichloro-1,3-benzodioxole to the heated mixture. d. Maintain the reaction at temperature for 6-8 hours, monitoring the conversion by Gas Chromatography (GC). e. Upon completion, cool the reaction mixture to room temperature. f. Add water to dissolve the inorganic salts. The organic product will separate. g. Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or dichloromethane). h. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. i. Purify the crude product by vacuum distillation to yield pure 2,2-difluoro-1,3-benzodioxole.

Protocol 2: Directed ortho-Formylation (Hypothetical Procedure)

-

Apparatus: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, a nitrogen inlet, and a dropping funnel.

-

Reagents:

-

2,2-Difluoro-1,3-benzodioxole (1.0 eq)

-

n-Butyllithium (n-BuLi) (1.1 eq, solution in hexanes)

-

Anhydrous Tetrahydrofuran (THF)

-

Anhydrous N,N-Dimethylformamide (DMF) (1.5 eq)

-

-

Procedure: a. Dissolve 2,2-difluoro-1,3-benzodioxole in anhydrous THF in the flask under a nitrogen atmosphere. b. Cool the solution to -78 °C using a dry ice/acetone bath. c. Slowly add the n-BuLi solution dropwise via the dropping funnel, maintaining the internal temperature below -70 °C. d. Stir the mixture at -78 °C for 1-2 hours to ensure complete metalation. e. Add anhydrous DMF dropwise to the reaction mixture. A color change is typically observed. f. Allow the reaction to stir at -78 °C for another hour, then warm slowly to room temperature. g. Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride (NH₄Cl). h. Extract the mixture with ethyl acetate. i. Combine the organic layers, wash with water and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. j. Purify the crude product by flash column chromatography on silica gel to afford the target aldehyde.

References

-

Chem 351 F18 Final: Spectroscopy. (n.d.). University of Calgary. Retrieved from [Link]

- Boudin, A., et al. (1995). Process for the preparation of 2,2-difluoro-1,3-benzodioxole. U.S. Patent 5,432,290.

- Boudin, A., et al. (1990). Process for preparing 2,2-difluoro-1,3-benzodioxole. Canadian Patent CA2027016C.

-

Chambers, R. D., et al. (2024). Synthesis of 2,2-difluoro-1,3-diketone and 2,2-difluoro-1,3-ketoester derivatives using fluorine gas. Beilstein Journal of Organic Chemistry. Retrieved from [Link]

-

Patani, G. A., & LaVoie, E. J. (1996). Bioisosterism: A Rational Approach in Drug Design. Chemical Reviews, 96(8), 3147–3176. Retrieved from [Link]

-

MilliporeSigma. (n.d.). 2,2-Difluoro-1,3-benzodioxole-4-carboxaldehyde, 1 X 1 g. Retrieved from [Link]

-

Grygorenko, O. O., et al. (2021). Emerging Building Blocks for Medicinal Chemistry: Recent Synthetic Advances. Angewandte Chemie International Edition, 60(2), 584-629. Retrieved from [Link]

-

Bhatia, M. S., et al. (2011). Bioisosterism: A plan designed to achieve molecular modeling. Pharmacologyonline, 1, 272-299. Retrieved from [Link]

-

Meanwell, N. A. (2018). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. Journal of Medicinal Chemistry, 61(14), 5822–5880. Retrieved from [Link]

-

Drug Design.org. (2007). Bioisosterism. Retrieved from [Link]

Sources

- 1. CA2027016C - Process for preparing 2,2-difluoro-1,3-benzodioxole - Google Patents [patents.google.com]

- 2. 2,2-Difluoro-1,3-benzodioxole-4-carboxaldehyde 97 119895-68-0 [sigmaaldrich.com]

- 3. US5432290A - Process for the preparation of 2,2-difluoro-1,3-benzodioxole - Google Patents [patents.google.com]

- 4. pharmacologyonline.silae.it [pharmacologyonline.silae.it]

- 5. Bioisosterism - Drug Design Org [drugdesign.org]

- 6. iis.u-tokyo.ac.jp [iis.u-tokyo.ac.jp]

A Guide to the Structural Elucidation of 2,2-difluoro-1,3-benzodioxole-4-carbaldehyde

Abstract

This technical guide provides a comprehensive framework for the structural elucidation of 2,2-difluoro-1,3-benzodioxole-4-carbaldehyde, a key heterocyclic building block in the synthesis of pharmaceuticals and agrochemicals. The unique electronic properties conferred by the difluorinated dioxole ring and the reactive aldehyde functionality make unambiguous structural confirmation essential for its application in drug development and materials science. This document moves beyond a simple listing of analytical data, focusing instead on the causal relationships between the molecule's structure and its spectroscopic signatures. We present a multi-technique approach, integrating Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), to create a self-validating system for characterization. Detailed experimental workflows and data interpretation strategies are provided for researchers, scientists, and professionals in chemical synthesis and drug development.

Introduction: The Significance of a Fluorinated Benzodioxole

2,2-difluoro-1,3-benzodioxole-4-carbaldehyde (CAS No. 119895-68-0) is a substituted aromatic aldehyde. The incorporation of a difluoromethylenedioxy group onto the catechol ring is a critical design element in modern medicinal chemistry. This moiety often serves as a bioisostere for other functional groups, enhancing metabolic stability, modulating lipophilicity, and improving binding affinity to biological targets. The aldehyde group provides a versatile chemical handle for further synthetic transformations. Given its importance, rigorous and unequivocal confirmation of its molecular structure is the foundational first step in any research or development pipeline. This guide details the necessary analytical logic and methodologies to achieve that certainty.

Molecular Identity and Physicochemical Properties

The fundamental identity of the compound is established by its molecular formula and physical characteristics. These properties provide the initial parameters for spectroscopic analysis and sample handling.

| Property | Value | Source |

| Chemical Structure |  | |

| Molecular Formula | C₈H₄F₂O₃ | [1] |

| Molecular Weight | 186.11 g/mol | |

| CAS Number | 119895-68-0 | [2] |

| Appearance | Liquid | [2] |

| Density | 1.423 g/mL at 25 °C | [2] |

| Refractive Index (n20/D) | 1.497 | [2] |

| InChI Key | NIBFJPXGNVPNHK-UHFFFAOYSA-N | [2] |

| SMILES | O=Cc1cccc2OC(F)(F)Oc12 | [2] |

The Spectroscopic Blueprint: A Multi-Technique Elucidation

No single technique provides absolute structural proof. Instead, we build a "spectroscopic blueprint" where each method offers a unique and complementary piece of the puzzle. The congruence of data across all techniques provides the highest level of confidence.

¹H NMR Spectroscopy: Mapping the Proton Environment

Proton NMR is the first line of inquiry, providing a detailed map of the hydrogen atoms in the molecule. The chemical shift of each proton is dictated by its local electronic environment, and spin-spin coupling reveals connectivity to neighboring protons.

-

Causality of Signal Position:

-

Aldehyde Proton (-CHO): This proton is highly deshielded due to the strong electron-withdrawing nature and magnetic anisotropy of the carbonyl group. It is expected to appear far downfield as a sharp singlet, as it has no adjacent proton neighbors to couple with.

-

Aromatic Protons: The three protons on the benzene ring form a complex splitting pattern (an ABC spin system). Their chemical shifts are influenced by the electron-donating effect of the dioxole oxygens and the electron-withdrawing effect of the aldehyde. The proton ortho to the aldehyde will be the most deshielded of the three.

-

-

Expected Spectral Data:

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Rationale |

| Aldehyde H | ~10.0 | Singlet (s) | Deshielded by C=O group; no adjacent protons.[3][4] |

| Aromatic H (ortho to CHO) | ~7.7-7.9 | Doublet of doublets (dd) | Deshielded by adjacent CHO and coupled to two other aromatic protons. |

| Aromatic H (meta to CHO) | ~7.5-7.7 | Triplet or dd | Influenced by both substituents and coupled to neighbors. |

| Aromatic H (para to CHO) | ~7.2-7.4 | Doublet of doublets (dd) | Least deshielded aromatic proton, coupled to two neighbors. |

¹³C NMR Spectroscopy: The Carbon Framework

¹³C NMR spectroscopy provides a count of the non-equivalent carbon atoms and information about their chemical nature (alkane, alkene, carbonyl, etc.). Broadband proton decoupling is typically used to simplify the spectrum, yielding a single peak for each unique carbon.

-

Causality of Signal Position:

-

Carbonyl Carbon: The sp² hybridized carbon of the aldehyde is double-bonded to a highly electronegative oxygen atom, causing extreme deshielding. It will be the furthest downfield signal.[5]

-

CF₂ Carbon: This carbon is directly bonded to two highly electronegative fluorine atoms, leading to a significant downfield shift. Due to C-F coupling, this signal will appear as a triplet.

-

Aromatic Carbons: The six aromatic carbons are all unique and will appear in the typical range of 110-150 ppm. Carbons bonded to oxygen will be further downfield.[6]

-

-

Expected Spectral Data:

| Carbon Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity (Coupled) | Rationale |

| Aldehyde C=O | 185 - 195 | Singlet | Highly deshielded sp² carbon double-bonded to oxygen.[5] |

| Aromatic C-O | 140 - 150 | Singlet | Aromatic carbon bonded to electronegative oxygen. |

| Aromatic C-CHO | 130 - 140 | Singlet | Quaternary carbon attached to the aldehyde group. |

| CF₂ | 125 - 135 | Triplet (¹JCF) | Carbon bonded to two fluorine atoms; splits into a triplet. |

| Aromatic C-H | 110 - 130 | Singlet | Standard range for protonated aromatic carbons. |

¹⁹F NMR Spectroscopy: The Fluorine Signature

Given the presence of fluorine, ¹⁹F NMR is a critical and highly sensitive tool for structural confirmation. Fluorine has a 100% natural abundance of the ¹⁹F isotope (spin I=½) and a wide chemical shift range, making it an excellent probe.[7]

-

Causality of Signal Position:

-

The two fluorine atoms in the difluorodioxole group are chemically equivalent. Therefore, they are expected to produce a single resonance in the ¹⁹F NMR spectrum. The chemical shift is characteristic of geminal difluoroalkoxy groups attached to an aromatic ring.

-

-

Expected Spectral Data:

| Fluorine Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Rationale |

| -OCF₂O- | -40 to -80 | Singlet | Equivalent fluorine atoms in a difluoromethylene ether environment.[8][9] |

| (Note: Chemical shifts are referenced to CFCl₃ at 0.00 ppm) |

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy probes the vibrational frequencies of bonds within the molecule. It is an indispensable tool for rapidly confirming the presence of key functional groups.

-

Causality of Vibrational Frequencies:

-

The stretching vibration of the C=O bond in the aldehyde is very intense due to the large change in dipole moment during the vibration. Its position is characteristic of aromatic aldehydes.

-

The C-H bond of the aldehyde group has a distinctive stretching frequency that appears at a lower wavenumber than typical sp² C-H bonds.

-

The C-F bonds will exhibit strong stretching absorptions in the fingerprint region.

-

-

Expected Absorption Bands:

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity | Rationale |

| Aldehyde C-H Stretch | ~2820 and ~2720 | Medium, Sharp | Characteristic Fermi resonance doublet for the aldehyde C-H. |

| Aldehyde C=O Stretch | 1690 - 1715 | Strong, Sharp | Conjugation with the aromatic ring lowers the frequency from a typical aliphatic aldehyde. |

| Aromatic C=C Stretch | 1450 - 1600 | Medium to Weak | Stretching vibrations within the benzene ring. |

| C-O Ether Stretch | 1200 - 1300 | Strong | Asymmetric and symmetric stretching of the dioxole ether bonds. |

| C-F Stretch | 1000 - 1150 | Strong | Stretching vibrations of the carbon-fluorine bonds. |

Mass Spectrometry: Molecular Weight and Fragmentation

Mass spectrometry provides the exact molecular weight and, through fragmentation patterns, corroborating structural information. High-Resolution Mass Spectrometry (HRMS) is particularly powerful, as it can confirm the elemental composition to within a few parts per million.

-

Expected Data:

-

Molecular Ion (M⁺): The mass spectrum should show a clear molecular ion peak corresponding to the molecular weight of the compound (m/z = 186.01).[1]

-

High-Resolution MS (HRMS): The measured exact mass should match the calculated value for C₈H₄F₂O₃.

-

Key Fragmentation Pathways: Common fragmentation patterns for aromatic aldehydes include the loss of a hydrogen radical ([M-H]⁺) and the loss of the formyl group as carbon monoxide ([M-CHO]⁺ or [M-29]⁺), leading to a stable benzodioxole cation.[10]

-

Integrated Workflow: From Synthesis to Confirmation

The practical application of these techniques follows a logical workflow, beginning with the synthesis of the compound and culminating in its full spectroscopic characterization. A common synthetic route involves the fluorination of the corresponding dichloro-analogue.[11][12]

Generalized Synthesis Protocol

-

Reaction Setup: In a suitable reaction vessel, 2,2-dichloro-1,3-benzodioxole-4-carbaldehyde is dissolved in a high-boiling point polar aprotic solvent (e.g., sulfolane).

-

Fluorination: A fluorinating agent, such as anhydrous potassium fluoride (KF), is added in stoichiometric excess. A phase-transfer catalyst or a catalyst like potassium hydrogen fluoride (KHF₂) may be used to facilitate the reaction.[12]

-

Heating: The reaction mixture is heated to a temperature typically between 100-200 °C and stirred for several hours.[11]

-

Monitoring: The reaction progress is monitored by Gas Chromatography (GC) or Thin Layer Chromatography (TLC).

-

Workup: Upon completion, the mixture is cooled, and the product is isolated by quenching with water and extracting with an organic solvent (e.g., ethyl acetate).

-

Purification: The crude product is purified, typically by vacuum distillation or column chromatography, to yield pure 2,2-difluoro-1,3-benzodioxole-4-carbaldehyde.

Characterization Workflow Diagram

The following diagram illustrates the logical flow from the purified product to its final, unambiguous structural confirmation.

Caption: Workflow for the structural confirmation of the target compound.

Conclusion

The structural elucidation of 2,2-difluoro-1,3-benzodioxole-4-carbaldehyde is a clear example of the power of a multi-faceted analytical approach. By systematically applying ¹H, ¹³C, and ¹⁹F NMR, IR spectroscopy, and mass spectrometry, a complete and self-validating picture of the molecule is formed. Each technique corroborates the others, leading to an unambiguous assignment of the structure. This rigorous characterization is paramount, providing the solid analytical foundation required for the compound's successful application in the demanding fields of pharmaceutical and agrochemical research.

References

- Royal Society of Chemistry. (n.d.). Electronic Supplementary Information.

-

PubChem. (n.d.). 2,2-difluoro-1,3-benzodioxole-4-carboxaldehyde. National Center for Biotechnology Information. Retrieved from [Link]

-

Vervoort, J., et al. (1992). 19F Nuclear Magnetic Resonance as a Tool To Investigate Microbial Degradation of Fluorophenols to Fluorocatechols and Fluoromuconates. Applied and Environmental Microbiology. Retrieved from [Link]

-

University of California, Santa Barbara. (n.d.). 19F Chemical Shifts and Coupling Constants. UCSB Chemistry and Biochemistry. Retrieved from [Link]

-

University of Wisconsin-Madison. (n.d.). 19F NMR Reference Standards. Retrieved from [Link]

-

SpectraBase. (n.d.). 2,2-Difluoro-1,3-benzodioxole-4-carboxylic acid. John Wiley & Sons, Inc. Retrieved from [Link]

- Google Patents. (1995). US5432290A - Process for the preparation of 2,2-difluoro-1,3-benzodioxole.

- Google Patents. (1990). CA2027016C - Process for preparing 2,2-difluoro-1,3-benzodioxole.

-

Royal Society of Chemistry. (2011). Supplementary Information Fluorinated Paramagnetic Chelates as Potential Agents for Multi-chromic 19F Magnetic Resonance Spectr. Retrieved from [Link]

-

Beilstein Journal of Organic Chemistry. (2024). Synthesis of 2,2-difluoro-1,3-diketone and 2,2-difluoro-1,3-ketoester derivatives using fluorine gas. Retrieved from [Link]

-

OpenStax. (2023). 13.11 Characteristics of 13C NMR Spectroscopy. Organic Chemistry. Retrieved from [Link]

-

SpectraBase. (n.d.). 2,2-Difluoro-1,3-benzodioxole. John Wiley & Sons, Inc. Retrieved from [Link]

-

Thieme. (n.d.). 13C NMR Spectroscopy. Retrieved from [Link]

-

University of Calgary. (n.d.). Sample IR spectra. Retrieved from [Link]

-

Chemistry LibreTexts. (2021). 5.7: 13C-NMR Spectroscopy. Retrieved from [Link]

-

Organic Chemistry Data. (2021). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]

-

PubChem. (n.d.). 1,3-Benzodioxole-4-carboxaldehyde. National Center for Biotechnology Information. Retrieved from [Link]

-

NC State University Libraries. (n.d.). 12.3 Mass Spectrometry of Some Common Functional Groups. Organic Chemistry. Retrieved from [Link]

-

Modgraph. (n.d.). 1H chemical shifts in NMR. Part 24-proton chemical shifts in some gem-difunctional compounds. Retrieved from [Link]

-

Organic Chemistry Data. (n.d.). NMR Spectroscopy – 1H NMR Chemical Shifts. Retrieved from [Link]

-

NIST WebBook. (n.d.). 1,3-Benzodioxole, 4-methoxy-6-(2-propenyl)-. National Institute of Standards and Technology. Retrieved from [Link]

-

NIST WebBook. (n.d.). Benzaldehyde. National Institute of Standards and Technology. Retrieved from [Link]

-

NIST WebBook. (n.d.). 1,3-Benzodioxole-5-carboxylic acid. National Institute of Standards and Technology. Retrieved from [Link]

Sources

- 1. PubChemLite - 2,2-difluoro-1,3-benzodioxole-4-carboxaldehyde (C8H4F2O3) [pubchemlite.lcsb.uni.lu]

- 2. 2,2-Difluoro-1,3-benzodioxole-4-carboxaldehyde 97 119895-68-0 [sigmaaldrich.com]

- 3. modgraph.co.uk [modgraph.co.uk]

- 4. organicchemistrydata.netlify.app [organicchemistrydata.netlify.app]

- 5. 13.11 Characteristics of 13C NMR Spectroscopy - Organic Chemistry | OpenStax [openstax.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. 19F [nmr.chem.ucsb.edu]

- 9. colorado.edu [colorado.edu]

- 10. 12.3 Mass Spectrometry of Some Common Functional Groups – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 11. US5432290A - Process for the preparation of 2,2-difluoro-1,3-benzodioxole - Google Patents [patents.google.com]

- 12. CA2027016C - Process for preparing 2,2-difluoro-1,3-benzodioxole - Google Patents [patents.google.com]

2,2-difluoro-1,3-benzodioxole-4-carbaldehyde IUPAC name

An In-depth Technical Guide to 2,2-difluoro-1,3-benzodioxole-4-carbaldehyde: Synthesis, Properties, and Applications in Drug Discovery

Abstract

This technical guide provides a comprehensive overview of 2,2-difluoro-1,3-benzodioxole-4-carbaldehyde, a fluorinated heterocyclic building block of significant interest in medicinal chemistry and drug development. The strategic incorporation of the difluoromethylene dioxy group imparts unique electronic properties and metabolic stability to bioactive molecules. This document details the physicochemical properties, synthesis strategies with mechanistic insights, analytical characterization, and critical applications of this compound, particularly its role as a key intermediate in the synthesis of Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) modulators. This guide is intended for researchers, scientists, and professionals in the fields of organic synthesis and pharmaceutical development.

Introduction and Nomenclature

2,2-difluoro-1,3-benzodioxole-4-carbaldehyde is an aromatic aldehyde built upon a core benzodioxole scaffold. The defining feature of this molecule is the replacement of the methylene bridge hydrogen atoms with fluorine, creating a gem-difluoro moiety. This substitution profoundly influences the molecule's chemical and biological properties.

The IUPAC name for this compound is 2,2-difluoro-1,3-benzodioxole-4-carbaldehyde . It is also commonly referred to by its synonym, 2,2-difluoro-1,3-benzodioxole-4-carboxaldehyde .[1][2]

Physicochemical and Spectroscopic Properties

Understanding the fundamental properties of 2,2-difluoro-1,3-benzodioxole-4-carbaldehyde is essential for its handling, reaction design, and characterization.

Physical and Chemical Properties

The known physical and chemical properties of the compound are summarized in the table below. The data is compiled from various chemical suppliers.[3]

| Property | Value | Citations |

| CAS Number | 119895-68-0 | [1][3] |

| Molecular Formula | C₈H₄F₂O₃ | [1][3] |

| Molecular Weight | 186.11 g/mol | [3] |

| Appearance | Solid or liquid | [1][2] |

| Density | 1.423 g/mL at 25 °C | [1][2] |

| Refractive Index (n20/D) | 1.497 | [1][2] |

| InChI Key | NIBFJPXGNVPNHK-UHFFFAOYSA-N | [1][2] |

| SMILES String | O=Cc1cccc2c1OC(F)(F)O2 | [1][2] |

Spectroscopic Characterization

2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons and the aldehyde proton. The three aromatic protons will appear as a complex multiplet pattern in the aromatic region (typically δ 7.0-8.0 ppm). The aldehyde proton will be a singlet, significantly downfield (δ 9.5-10.5 ppm), due to the deshielding effect of the carbonyl group.

-

¹³C NMR: The carbon NMR spectrum will show eight distinct signals. The aldehyde carbon will be significantly downfield (δ 185-195 ppm). The carbon of the difluoromethylene group will appear as a triplet due to coupling with the two fluorine atoms. The aromatic carbons will have chemical shifts in the range of δ 110-150 ppm.

2.2.2. Mass Spectrometry (MS)

In a mass spectrum, the molecular ion peak (M+) for C₈H₄F₂O₃ would be observed at m/z 186.11. Common fragmentation patterns for aldehydes include the loss of the formyl radical (•CHO) or a hydrogen radical (•H).[4]

Synthesis and Reaction Mechanisms

The synthesis of 2,2-difluoro-1,3-benzodioxole-4-carbaldehyde can be approached in a two-stage process: first, the construction of the 2,2-difluoro-1,3-benzodioxole core, followed by the regioselective introduction of the formyl group at the 4-position.

Synthesis of the 2,2-Difluoro-1,3-benzodioxole Core

The 2,2-difluoro-1,3-benzodioxole core is typically synthesized from catechol or its derivatives. A common industrial method involves a two-step process starting with the corresponding 2,2-dichloro-1,3-benzodioxole, which is then subjected to a halogen exchange reaction.[5][6]

Experimental Protocol: Synthesis of 2,2-Difluoro-1,3-benzodioxole from 2,2-Dichloro-1,3-benzodioxole [5]

-

Apparatus: A three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a heating mantle.

-

Reagents:

-

2,2-dichloro-1,3-benzodioxole (1.0 mol)

-

Anhydrous potassium fluoride (KF) (3.0 mol)

-

Potassium hydrogen fluoride (KHF₂) (catalytic amount)

-

High-boiling point solvent (e.g., sulfolane)

-

-

Procedure:

-

Charge the flask with anhydrous potassium fluoride, potassium hydrogen fluoride, and the solvent.

-

Heat the mixture to 140-160 °C with vigorous stirring.

-

Slowly add 2,2-dichloro-1,3-benzodioxole to the heated mixture.

-

Maintain the reaction at this temperature for several hours, monitoring the progress by gas chromatography (GC).

-

Upon completion, cool the reaction mixture and add water to dissolve the inorganic salts.

-

The organic layer, containing the product, will separate.

-

Isolate the organic layer and purify by distillation under reduced pressure.

-

-

Expected Yield: ~80-85%

Regioselective Formylation

The introduction of the aldehyde group at the C-4 position of the 2,2-difluoro-1,3-benzodioxole ring is a critical step. The electronic properties of the difluorinated dioxole ring direct electrophilic substitution to the C-4 and C-7 positions. A highly regioselective method for ortho-formylation of phenolic substrates, which can be adapted for this system, utilizes magnesium chloride and paraformaldehyde.[7][8]

Mechanism of Ortho-Formylation: This reaction proceeds through a chelation-controlled mechanism. Magnesium chloride acts as a Lewis acid, coordinating to the oxygen atoms of the benzodioxole ring. This coordination increases the electron density at the ortho positions (C-4 and C-7) and directs the electrophilic attack of the formylating agent, generated in situ from paraformaldehyde, to the C-4 position.

Proposed Experimental Protocol: Ortho-Formylation of 2,2-Difluoro-1,3-benzodioxole [7][8]

-

Apparatus: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and an inert gas (argon or nitrogen) inlet.

-

Reagents:

-

2,2-difluoro-1,3-benzodioxole (1.0 eq)

-

Anhydrous magnesium chloride (MgCl₂) (2.0 eq)

-

Paraformaldehyde (3.0 eq)

-

Triethylamine (Et₃N) (2.0 eq)

-

Anhydrous tetrahydrofuran (THF) as solvent

-

-

Procedure:

-

Under an inert atmosphere, add anhydrous MgCl₂ and paraformaldehyde to the flask.

-

Add anhydrous THF, followed by the dropwise addition of triethylamine.

-

Stir the mixture for 10-15 minutes.

-

Add 2,2-difluoro-1,3-benzodioxole dropwise to the suspension.

-

Heat the reaction mixture to reflux (approximately 65-70 °C) for 4-6 hours.

-

Monitor the reaction by thin-layer chromatography (TLC) or GC-MS.

-

After completion, cool the reaction to room temperature and quench with 1N HCl.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

-

Applications in Drug Discovery and Medicinal Chemistry

The 2,2-difluoro-1,3-benzodioxole scaffold is a "privileged structure" in medicinal chemistry. The introduction of fluorine atoms can significantly enhance a drug candidate's metabolic stability, bioavailability, and binding affinity to its biological target.[9]

Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) Modulators

A prominent application of 2,2-difluoro-1,3-benzodioxole derivatives is in the development of drugs for cystic fibrosis (CF).[1][10] CF is caused by mutations in the CFTR gene, leading to a dysfunctional protein. CFTR modulators are small molecules that correct the function of the mutated protein.

-

Tezacaftor (VX-661): This CFTR corrector, approved for clinical use, incorporates the 2,2-difluoro-1,3-benzodioxole moiety. The aldehyde is a key precursor for the synthesis of the carboxylic acid, which is then coupled with other fragments to form the final drug molecule.

-

ABBV/GLPG-2222: This is an investigational CFTR corrector that also utilizes the 2,2-difluoro-1,3-benzodioxole-5-yl group, demonstrating the continued importance of this scaffold in the development of new CF therapies.[11]

The difluoromethylenedioxy group in these molecules is thought to improve their pharmacokinetic properties by blocking metabolic oxidation at the benzodioxole ring, a common site of metabolism for non-fluorinated analogues.

Safety and Handling

2,2-difluoro-1,3-benzodioxole-4-carbaldehyde is classified as a hazardous substance and should be handled with appropriate safety precautions.

-

Hazard Statements: H315 (Causes skin irritation), H317 (May cause an allergic skin reaction), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[2]

-

Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[2]

It should be handled in a well-ventilated fume hood, and personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times.

Conclusion

2,2-difluoro-1,3-benzodioxole-4-carbaldehyde is a valuable and versatile building block in modern organic and medicinal chemistry. Its synthesis, while requiring careful control of regioselectivity, is achievable through established methods. The unique properties conferred by the difluorinated benzodioxole moiety make it a critical component in the design of new therapeutic agents, most notably in the ongoing development of more effective treatments for cystic fibrosis. This guide provides a foundational understanding of this important compound for researchers engaged in drug discovery and development.

References

-

Ferreira, F. C., Buarque, C. D., & Lopes-Pacheco, M. (2024). Organic Synthesis and Current Understanding of the Mechanisms of CFTR Modulator Drugs Ivacaftor, Tezacaftor, and Elexacaftor. Molecules, 29(4), 821. Retrieved from [Link]

-

Wang, X., Liu, B., Searle, X., Yeung, C., Bogdan, A., Greszler, S., ... & Kym, P. (2018). Discovery of 4-[(2R,4R)-4-({[1-(2,2-Difluoro-1,3-benzodioxol-5-yl)cyclopropyl]carbonyl}amino)-7-(difluoromethoxy)-3,4-dihydro-2H-chromen-2-yl]benzoic Acid (ABBV/GLPG-2222), a Potent Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) Corrector for the Treatment of Cystic Fibrosis. Journal of Medicinal Chemistry, 61(4), 1436–1449. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

- Google Patents. (1995). US5432290A - Process for the preparation of 2,2-difluoro-1,3-benzodioxole.

- Google Patents. (1991). CA2027016C - Process for preparing 2,2-difluoro-1,3-benzodioxole.

-

Wikipedia. (n.d.). Duff reaction. Retrieved from [Link]

-

Organic Syntheses. (n.d.). ortho-Formylation of phenols. Retrieved from [Link]

-

Wikipedia. (n.d.). Vilsmeier–Haack reaction. Retrieved from [Link]

-

Organic Syntheses. (2012). Org. Synth. 2012, 89, 220. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

-

J&K Scientific LLC. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]

-

PubMed. (2024). Organic Synthesis and Current Understanding of the Mechanisms of CFTR Modulator Drugs Ivacaftor, Tezacaftor, and Elexacaftor. Retrieved from [Link]

-

PubMed. (2021). Modulators of CFTR. Updates on clinical development and future directions. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 4-(2,2-Difluoro-1,3-benzodioxol-4-yl)-1H-pyrrole-3-carbonitrile. Retrieved from [Link]

-

NC State University Libraries. (n.d.). 12.3 Mass Spectrometry of Some Common Functional Groups – Organic Chemistry. Retrieved from [Link]

Sources

- 1. Organic Synthesis and Current Understanding of the Mechanisms of CFTR Modulator Drugs Ivacaftor, Tezacaftor, and Elexacaftor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 3. 2,2-Difluoro-1,3-benzodioxole-4-carboxaldehyde 97 119895-68-0 [sigmaaldrich.com]

- 4. 12.3 Mass Spectrometry of Some Common Functional Groups – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 5. US5432290A - Process for the preparation of 2,2-difluoro-1,3-benzodioxole - Google Patents [patents.google.com]

- 6. CA2027016C - Process for preparing 2,2-difluoro-1,3-benzodioxole - Google Patents [patents.google.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. rsc.org [rsc.org]

- 10. Organic Synthesis and Current Understanding of the Mechanisms of CFTR Modulator Drugs Ivacaftor, Tezacaftor, and Elexacaftor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Discovery of 4-[(2R,4R)-4-({[1-(2,2-Difluoro-1,3-benzodioxol-5-yl)cyclopropyl]carbonyl}amino)-7-(difluoromethoxy)-3,4-dihydro-2H-chromen-2-yl]benzoic Acid (ABBV/GLPG-2222), a Potent Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) Corrector for the Treatment of Cystic Fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]

2,2-difluoro-1,3-benzodioxole-4-carbaldehyde synthesis pathway

An In-Depth Technical Guide to the Synthesis of 2,2-difluoro-1,3-benzodioxole-4-carbaldehyde

Introduction

2,2-Difluoro-1,3-benzodioxole-4-carbaldehyde is a key synthetic intermediate, valued by researchers in agrochemicals and drug development for its role in constructing complex molecular architectures. Its utility is prominently highlighted in the synthesis of fungicides such as fludioxonil. The introduction of the difluoromethylene dioxy group offers a unique modulation of electronic and metabolic properties, making it a desirable moiety. However, the regioselective introduction of a formyl group onto the 2,2-difluoro-1,3-benzodioxole core presents a distinct synthetic challenge. The electron-withdrawing nature of the difluorinated bridge deactivates the aromatic ring towards classical electrophilic aromatic substitution.

This guide provides an in-depth analysis of the two primary, field-proven pathways for the synthesis of this valuable aldehyde. We will explore a robust, multi-step industrial process and a highly regioselective laboratory-scale method, offering detailed protocols and a critical examination of the causality behind the strategic choices in each route.

Prerequisite: Synthesis of the 2,2-Difluoro-1,3-benzodioxole Core

Before formylation, the synthesis of the 2,2-difluoro-1,3-benzodioxole starting material is a critical prerequisite. The most common method involves a halogen exchange reaction, starting from the more accessible 2,2-dichloro-1,3-benzodioxole.

The dichlorinated precursor can be prepared via photochlorination of 1,2-methylenedioxybenzene.[1][2] The subsequent fluorination is typically achieved by reacting 2,2-dichloro-1,3-benzodioxole with a fluorinating agent. While hydrogen fluoride (HF) can be used, a common and effective alternative is potassium fluoride (KF), often in the presence of a catalyst like potassium hydrogen fluoride (KHF₂), in a polar aprotic solvent.[1][2] This process overcomes the challenges associated with handling anhydrous HF and provides good yields.[2]

Pathway A: The Industrial Route via Side-Chain Halogenation and Hydrolysis

This pathway is a multi-step, scalable process designed for large-scale production. It strategically avoids direct formylation of a deactivated ring by building the aldehyde functionality from a pre-installed methyl group at the 4-position. The core logic involves a sequence of side-chain chlorination, gem-difluorination of the dioxole bridge, and finally, hydrolysis of the chlorinated side chain.[3][4]

Causality and Strategic Rationale

The industrial choice of this pathway is dictated by scalability, cost-effectiveness of starting materials, and the circumvention of challenges associated with direct electrophilic formylation. By starting with a substituted toluene derivative (4-methyl-benzo[1.3]dioxole), the synthesis leverages well-established and high-yielding radical halogenation reactions on the benzylic position. The final hydrolysis step is a robust and efficient transformation.

Workflow Diagram

Caption: Industrial synthesis workflow for the target aldehyde.

Detailed Experimental Protocol (Adapted from Patent Literature[3])

Step 1: Synthesis of 4-Dichloromethyl-2,2-difluorobenzo[1.3]dioxole

-

Side-Chain Chlorination: 4-Methyl-2,2-dichlorobenzo[1.3]dioxole is subjected to chlorination. The reaction is initiated at 40-100°C and completed at a higher temperature of 120-180°C, often in the presence of UV light or a free-radical initiator, to yield 4-dichloromethyl-2,2-dichlorobenzo[1.3]dioxole.

-

Fluorination: The resulting 4-dichloromethyl-2,2-dichlorobenzo[1.3]dioxole (49.5 g) is added dropwise to anhydrous hydrogen fluoride (72 g) at -15°C. The mixture is stirred for 3 hours at this temperature.

-

Work-up: The majority of the excess hydrogen fluoride is removed under vacuum. The organic phase is separated, washed with ice water, dried, and distilled to yield 4-dichloromethyl-2,2-difluorobenzo[1.3]dioxole (43.3 g, 97.5% yield) with a purity of 97.7%.[3]

Step 2: Hydrolysis to 2,2-Difluoro-1,3-benzodioxole-4-carbaldehyde

-

Reaction Setup: A mixture of 4-dichloromethyl-2,2-difluorobenzo[1.3]dioxole (48.2 g of 97.3% purity) and formic acid (230 g) is prepared.

-

Reaction Conditions: The mixture is heated to 100°C and stirred at this temperature for 6 hours.

-

Isolation: Excess formic acid is distilled off under vacuum. The residue is then distilled to afford 2,2-difluoro-1,3-benzodioxole-4-carbaldehyde (28.6 g, 78.1% yield) as a liquid with a boiling point of 70-73°C at 2.3 mbar and a purity of 98.8%.[3]

Pathway B: Laboratory Synthesis via Directed Ortho-Metalation (DoM)

For laboratory-scale synthesis, where high regioselectivity and milder conditions are prioritized over raw material cost, Directed Ortho-Metalation (DoM) is the superior strategy.[5][6] This method leverages the inherent Lewis basicity of the dioxole oxygen atoms to direct a strong base, typically an alkyllithium, to deprotonate the adjacent ortho-position with high fidelity.[7] The resulting aryllithium intermediate is then trapped with an appropriate electrophile to install the desired functional group.

Causality and Strategic Rationale